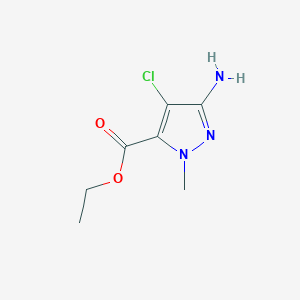
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chloro substituent .
Industrial Production Methods
Industrial production methods for this compound often utilize batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the amino group .
Scientific Research Applications
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of potential drug candidates due to its biological activity.
Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and amino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both chloro and amino substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound generally involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This process can yield various derivatives that exhibit different biological properties.
Key Synthetic Route :
- Starting Materials : 4-chloro-3-methylpyrazole, ethyl bromoacetate.
- Reaction Conditions : Base-catalyzed reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Biological Activity
This compound has been evaluated for various biological activities, particularly in the fields of oncology and anti-inflammatory research.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes some key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |
| HepG2 (Liver) | 26.00 | Inhibition of cell proliferation |
| A549 (Lung) | 49.85 | Cell cycle arrest and apoptosis induction |
The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Research indicates that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It could act on specific receptors that regulate cell growth and apoptosis.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells :
- Liver Cancer Model :
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10) |
InChI Key |
GSCWCUVICVUFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















